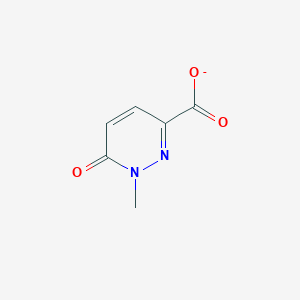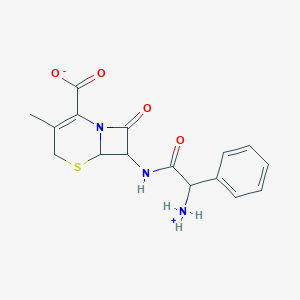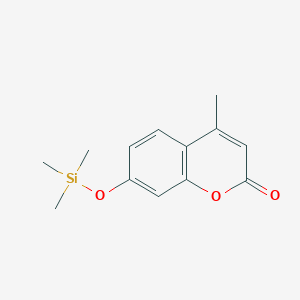
4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one
Descripción general
Descripción
Antipyrine, 4-butyl-: is a derivative of antipyrine, a well-known analgesic and antipyretic compound. Antipyrine, 4-butyl- is characterized by the presence of a butyl group attached to the antipyrine core structure. This modification can potentially alter its pharmacological properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antipyrine, 4-butyl- typically involves the alkylation of antipyrine with a butyl halide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide or acetonitrile.
Industrial Production Methods: Industrial production of Antipyrine, 4-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Antipyrine, 4-butyl- can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the antipyrine core, converting it to a hydroxyl group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products:
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Hydroxylated antipyrine derivatives.
Substitution: Various alkyl or aryl substituted antipyrine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Antipyrine, 4-butyl- is used as a model compound in studying the effects of alkyl substitution on the pharmacokinetics and pharmacodynamics of antipyrine derivatives. It is also used in the synthesis of more complex organic molecules.
Biology: In biological research, Antipyrine, 4-butyl- is used to study its interactions with various enzymes and receptors. It serves as a probe to understand the metabolic pathways involved in its biotransformation.
Medicine: Antipyrine, 4-butyl- is investigated for its potential analgesic and antipyretic properties. It is also studied for its effects on drug-metabolizing enzymes in the liver.
Industry: In the pharmaceutical industry, Antipyrine, 4-butyl- is used in the development of new drug formulations. It is also used in the production of analytical reagents and as a reference standard in quality control laboratories.
Mecanismo De Acción
Antipyrine, 4-butyl- exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, Antipyrine, 4-butyl- reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The compound may also interact with other molecular targets, such as ion channels and receptors, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
Antipyrine: The parent compound, known for its analgesic and antipyretic properties.
4-Aminoantipyrine: A derivative with an amino group, used in various analytical applications.
Phenazone: Another name for antipyrine, widely used as an analgesic and antipyretic.
Uniqueness: Antipyrine, 4-butyl- is unique due to the presence of the butyl group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This modification can potentially enhance its pharmacokinetic properties and therapeutic efficacy compared to its parent compound and other derivatives.
Propiedades
IUPAC Name |
4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-5-11-14-12(2)16(3)17(15(14)18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBDCFNLLNBTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143966 | |
| Record name | Antipyrine, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101496-03-1 | |
| Record name | Antipyrine, 4-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101496031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antipyrine, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




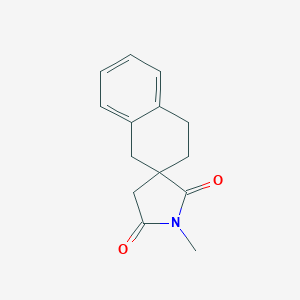

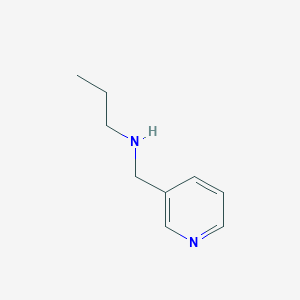




![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
